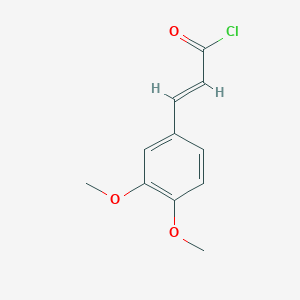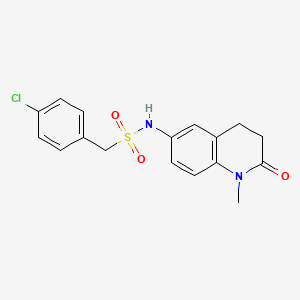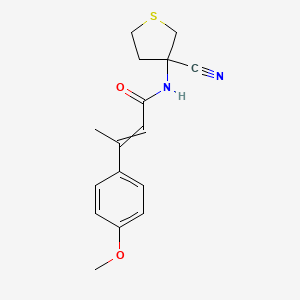
1-(1-methyl-1H-imidazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“1-(1-methyl-1H-imidazol-2-yl)ethanamine” is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11N3 . It has a molecular weight of 125.17 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 1 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 125.17 g/mol . It has a topological polar surface area of 43.8 Ų . The compound has a complexity of 94.3 .作用機序
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. Additionally, 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been shown to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Methylimidazole ethylamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, it has been shown to modulate the activity of neurotransmitters in the brain, suggesting that it may have potential as a treatment for neurological disorders. Additionally, 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine in lab experiments is its relatively simple synthesis method. Additionally, its potential use in pharmaceuticals and its effects on the immune system and neurotransmitters make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its activity.
将来の方向性
There are several future directions for research on 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine. One area of focus could be further elucidating its mechanism of action, which would provide a better understanding of its potential therapeutic uses. Additionally, research could be conducted on its effects on specific types of cancer cells and its potential use in combination with other drugs. Finally, research could be conducted on its effects on the brain and its potential use in treating neurological disorders.
合成法
Methylimidazole ethylamine can be synthesized using various methods, including the reaction of imidazole with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 2-iodoethylamine hydrochloride with imidazole in the presence of a base. These methods have been studied extensively in the scientific literature, and their effectiveness in producing high yields of 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been demonstrated.
科学的研究の応用
Methylimidazole ethylamine has been studied for its potential use in pharmaceuticals, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential. Additionally, 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been studied for its effects on the immune system and has been shown to enhance the activity of natural killer cells, which play a crucial role in the body's defense against cancer and viral infections.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that imidazole derivatives show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been shown to influence cell function in various ways, depending on the specific derivative and the type of cell involved .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Imidazole derivatives have been shown to have varying effects at different dosages in animal studies .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Imidazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Imidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMIJGUVBPQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)
![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2621508.png)
